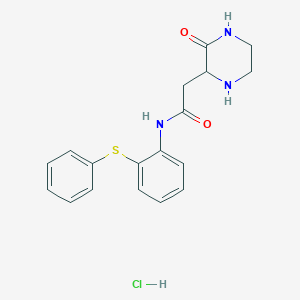
2-(3-oxopiperazin-2-yl)-N-(2-phenylsulfanylphenyl)acetamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-oxopiperazin-2-yl)-N-(2-phenylsulfanylphenyl)acetamide;hydrochloride is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are often studied for their potential pharmacological properties, including antimicrobial, antitumor, and anti-inflammatory activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-oxopiperazin-2-yl)-N-(2-phenylsulfanylphenyl)acetamide;hydrochloride typically involves the following steps:
Formation of the piperazine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the oxo group: This step may involve oxidation reactions using reagents such as potassium permanganate or chromium trioxide.
Attachment of the phenylsulfanyl group: This can be done through nucleophilic substitution reactions, where a phenylsulfanyl group is introduced to the piperazine ring.
Formation of the acetamide linkage: This step involves the reaction of the piperazine derivative with an acylating agent such as acetyl chloride or acetic anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the oxo group, converting it to a hydroxyl group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antitumor activities.
Medicine: Potential therapeutic agent for treating infections or cancer.
Industry: Used in the development of new materials or as a chemical intermediate.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, piperazine derivatives may interact with enzymes or receptors, inhibiting their activity or modulating their function. The phenylsulfanyl group may enhance the compound’s binding affinity or selectivity for certain targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-oxopiperazin-2-yl)-N-(2-phenylsulfanylphenyl)acetamide
- 2-(3-oxopiperazin-2-yl)-N-(2-phenylsulfanylphenyl)acetamide;hydrobromide
Uniqueness
The hydrochloride salt form of the compound may offer improved solubility or stability compared to other similar compounds. This can enhance its bioavailability and efficacy in biological applications.
Properties
IUPAC Name |
2-(3-oxopiperazin-2-yl)-N-(2-phenylsulfanylphenyl)acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S.ClH/c22-17(12-15-18(23)20-11-10-19-15)21-14-8-4-5-9-16(14)24-13-6-2-1-3-7-13;/h1-9,15,19H,10-12H2,(H,20,23)(H,21,22);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLIQHAHPPULRTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C(N1)CC(=O)NC2=CC=CC=C2SC3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B5272324.png)
![N-[5-oxo-1-(2-phenylethyl)pyrrolidin-3-yl]-2-(1H-1,2,4-triazol-1-yl)benzamide](/img/structure/B5272333.png)
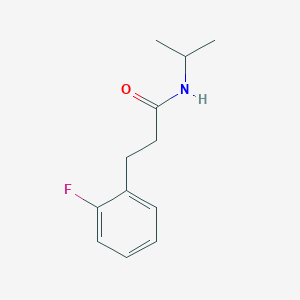
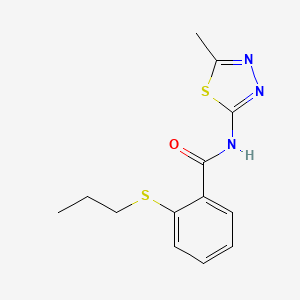
![[(Z)-[amino(phenyl)methylidene]amino] 4-[methyl-(4-methylphenyl)sulfonylamino]butanoate](/img/structure/B5272355.png)
![4-(4-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5272362.png)
![2-{1-[4-(4H-1,2,4-triazol-4-yl)benzoyl]-3-pyrrolidinyl}benzoic acid](/img/structure/B5272365.png)
![N-(3-CYANOTHIOPHEN-2-YL)-2-{4-[(3-METHOXYPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE](/img/structure/B5272372.png)
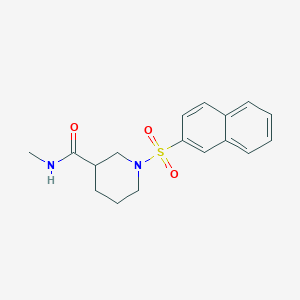
![N-(3-{2-[5-(1H-pyrazol-3-yl)-2-furyl]-1H-imidazol-1-yl}phenyl)acetamide](/img/structure/B5272394.png)
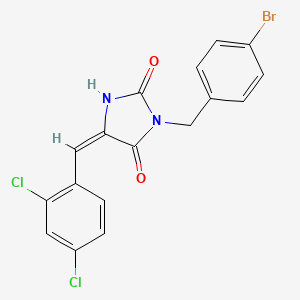
![1-(4-benzylpiperidin-1-yl)-3-[1-(5-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]propan-1-one](/img/structure/B5272413.png)
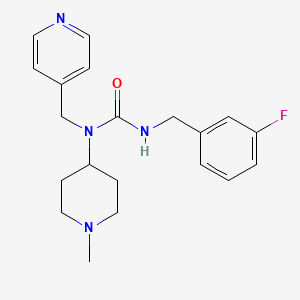
![[(2,2-dimethyl-1-phenylcyclopropyl)methyl]methyl(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)amine dihydrochloride](/img/structure/B5272422.png)
